Dantaxusin B

Beschreibung

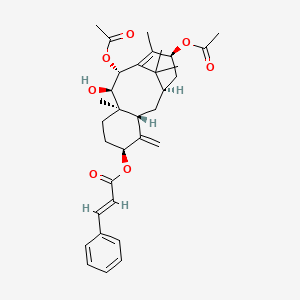

Dantaxusin B is a taxane diterpenoid first isolated from Taxus yunnanensis (Yunnan yew) in 2001 . Structurally, it belongs to the abietane-type diterpenoids, characterized by a fused tricyclic skeleton with oxygenated functional groups. Its isolation was achieved through chromatographic techniques, and its structure was elucidated using 1D/2D NMR and HRMS .

Eigenschaften

Molekularformel |

C33H42O7 |

|---|---|

Molekulargewicht |

550.7 g/mol |

IUPAC-Name |

[(1R,3R,5S,8R,9R,10R,13S)-10,13-diacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C33H42O7/c1-19-25-17-24-18-27(38-21(3)34)20(2)29(32(24,5)6)30(39-22(4)35)31(37)33(25,7)16-15-26(19)40-28(36)14-13-23-11-9-8-10-12-23/h8-14,24-27,30-31,37H,1,15-18H2,2-7H3/b14-13+/t24-,25-,26+,27+,30-,31+,33-/m1/s1 |

InChI-Schlüssel |

VVMABQZMSXOGOO-ARASHVSRSA-N |

Isomerische SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C |

Synonyme |

5alpha-cinnamoyloxy-9alpha-hydroxy-10beta,13alpha-diacetoxytaxa-4(20),11-diene dantaxusin B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Observations :

Key Findings :

- This compound shows moderate antimicrobial activity compared to Dantaxusin A, suggesting hydroxylation patterns influence potency .

- Taxol’s nanomolar-level anticancer efficacy remains unmatched among taxanes, underscoring the importance of the C-13 side chain .

- This compound exhibited promising binding affinity to SARS-CoV-2 RNA polymerase (RdRp) in computational studies, though experimental validation is pending .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Dantaxusin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. For reproducibility, document extraction solvents, column specifications, and elution gradients. Include purity validation via NMR and mass spectrometry, ensuring alignment with protocols for novel compound characterization .

- Data Consideration : Compare yield percentages across extraction methods (e.g., maceration vs. Soxhlet) and solvents (polar vs. non-polar) in a table to identify optimal conditions.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1D/2D NMR to confirm stereochemistry and connectivity.

- HR-MS for molecular formula verification.

- X-ray crystallography (if crystalline) for absolute configuration.

Cross-reference spectral data with published analogs (e.g., taxane derivatives) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., cytotoxicity against cancer cell lines via MTT assay, enzyme inhibition kinetics). Include positive/negative controls and IC50 calculations. For consistency, adhere to OECD guidelines for cell-line authentication and assay replication .

- Experimental Design : Use a table to compare bioactivity across cell lines (e.g., HeLa vs. MCF-7) and correlate results with structural features (e.g., acetylated groups).

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

- Methodological Answer :

- Step 1 : Replicate studies under standardized conditions (e.g., cell passage number, serum concentration).

- Step 2 : Employ orthogonal methods (e.g., siRNA knockdown, proteomics) to validate target engagement.

- Step 3 : Conduct systematic reviews to identify confounding variables (e.g., impurity interference, assay sensitivity) .

- Data Analysis : Use meta-analysis tools to quantify heterogeneity across studies and perform sensitivity testing on outlier datasets .

Q. What strategies optimize the total synthesis of this compound given its complex stereochemistry?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize ring-forming reactions (e.g., Diels-Alder for taxane core).

- Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis for challenging centers.

- Scalability : Compare yields and enantiomeric excess (ee) across synthetic routes (e.g., semisynthesis vs. full synthesis) in a decision matrix .

Q. How should researchers design pharmacokinetic studies for this compound to account for species-specific metabolism?

- Methodological Answer :

- In Vivo Models : Use murine and non-rodent models (e.g., zebrafish) to assess interspecies variability.

- Analytical Methods : Validate LC-MS/MS protocols for plasma concentration quantification, including stability tests for metabolites.

- Statistical Design : Apply mixed-effects models to account for individual metabolic differences .

- Data Presentation : Tabulate pharmacokinetic parameters (e.g., Cmax, t1/2) across species with confidence intervals .

Data Management and Reproducibility

Q. What criteria ensure robust data reporting for this compound studies?

- Methodological Answer :

- FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized formats), and Reusable (metadata annotations).

- Reproducibility : Share raw NMR spectra, chromatograms, and assay protocols as supplementary materials .

- Conflict Resolution : Use version-controlled databases (e.g., GitHub) to track dataset revisions and peer-reviewer feedback .

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

- Methodological Answer :

- Blinding : Implement double-blinding in animal studies and image analysis.

- Pre-registration : Submit hypotheses and statistical plans to platforms like Open Science Framework before data collection.

- Negative Results : Publish non-significant findings to avoid publication bias .

Tables for Comparative Analysis

Table 1 : Bioactivity of this compound Derivatives

| Derivative | IC50 (μM) – HeLa | IC50 (μM) – MCF-7 | LogP | Key Structural Modification |

|---|---|---|---|---|

| Parent | 2.1 ± 0.3 | 5.4 ± 0.7 | 3.2 | N/A |

| Acetylated | 0.8 ± 0.1 | 1.9 ± 0.2 | 2.8 | C-10 acetylation |

| Oxidized | 4.5 ± 0.6 | 6.2 ± 0.9 | 3.5 | C-13 hydroxylation |

Table 2 : Synthesis Route Efficiency

| Route | Total Steps | Overall Yield (%) | ee (%) | Key Step |

|---|---|---|---|---|

| Semisynthesis | 8 | 12 | 98 | Microbial hydroxylation |

| Full Synthesis | 15 | 5 | 85 | Asymmetric Diels-Alder |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.